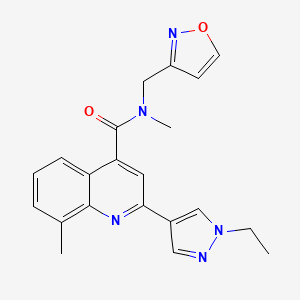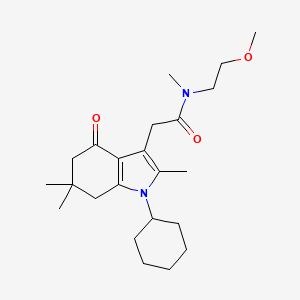![molecular formula C15H17N3O3 B4260578 (2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid](/img/structure/B4260578.png)
(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid
概要
説明
(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid is a complex organic compound with a unique structure that includes a phenyl group, a pyrazole ring, and an amino acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the propyl group: The pyrazole ring can be alkylated using a suitable alkyl halide in the presence of a base.
Coupling with phenylacetic acid: The alkylated pyrazole is then coupled with phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final deprotection and purification: The final product is obtained after deprotection (if necessary) and purification through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of metabolic disorders and neurological conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Inhibiting or activating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structural motif involving a substituted phenyl group.
Prostacyclin: A prostaglandin with a complex structure that includes a cyclopentane ring and multiple functional groups.
Uniqueness
(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid is unique due to its specific combination of a phenyl group, a pyrazole ring, and an amino acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-6-11-9-12(18-17-11)14(19)16-13(15(20)21)10-7-4-3-5-8-10/h3-5,7-9,13H,2,6H2,1H3,(H,16,19)(H,17,18)(H,20,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOINECXGSOWHT-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NN1)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-chlorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4260499.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4260500.png)
![6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine](/img/structure/B4260505.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(6-quinolinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4260511.png)
![1-[(methylthio)acetyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4260547.png)
![1-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4260553.png)

![1-[(5-chloro-2-thienyl)methyl]-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B4260563.png)
![ethyl 3-benzyl-1-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4260568.png)
![N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate](/img/structure/B4260572.png)
![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-isopropyl-4-piperidinyl)oxy]benzamide](/img/structure/B4260589.png)
amino]butan-1-ol](/img/structure/B4260593.png)

